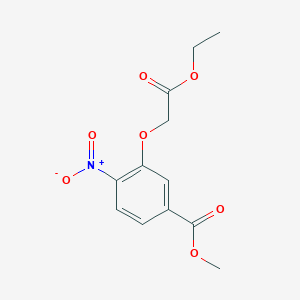

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQWLHPOXJZYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650077 | |

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214848-28-9 | |

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Deconstructing Complexity: A Technical Guide to the IUPAC Nomenclature of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical compounds is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for communicating the exact structure of a molecule. This guide offers an in-depth, technical breakdown of the IUPAC nomenclature for the complex organic molecule, Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, elucidating the systematic application of naming conventions for a multi-functionalized aromatic compound.

Foundational Analysis: Identifying the Principal Functional Group and Parent Structure

The initial and most critical step in naming a complex organic molecule is the identification of the principal functional group. This group dictates the suffix of the IUPAC name and establishes the numbering priority for the entire structure.[1][2][3] According to IUPAC priority rules, esters are ranked higher than ethers and nitro compounds.[1][4][5]

The target molecule, Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, contains two ester functionalities. However, one is directly attached to the benzene ring (a benzoate ester), while the other is part of a substituent. The ester group directly bonded to the aromatic ring defines the parent structure as a benzoate. Specifically, since it is a methyl ester, the parent is methyl benzoate .[6]

Table 1: Functional Group Priorities in the Target Molecule

| Functional Group | Structure | IUPAC Priority | Role in Nomenclature |

| Ester | -COOR | Highest | Parent Name (benzoate) |

| Ether | -O- | Lower | Substituent (prefix) |

| Nitro Compound | -NO₂ | Lower | Substituent (prefix) |

Systematic Dissection: Identifying and Naming the Substituents

With the parent structure identified as methyl benzoate, the next step is to identify and name the various substituents attached to the benzene ring.

-

Numbering the Benzene Ring: The carbon atom of the benzene ring that is attached to the ester group is designated as position 1 (C1).[6] The ring is then numbered to give the substituents the lowest possible locants.

-

The Nitro Group: A nitro group (-NO₂) is present on the benzene ring. According to the provided name, it is at the 4-position. As a substituent, it is named "nitro".[7][8][9]

-

The Complex Ether Substituent: At the 3-position, there is a more complex substituent: -(2-ethoxy-2-oxoethoxy). This substituent is itself an ether containing an ester. To name this complex group, we break it down further:

-

The core of this substituent is an ethoxy group (-OCH₂CH₃).

-

Attached to the ethoxy group is an ester functionality where the carbonyl group is part of the substituent name. The term "oxo" is used to denote the carbonyl oxygen (=O), and "ethoxy" refers to the -OCH₂CH₃ part of this secondary ester.

-

The entire substituent is therefore named by considering the ethoxy group as the parent, which is substituted with an "oxo" group and an "ethoxy" group. The point of attachment to the benzene ring is from the oxygen of the primary ether linkage.

-

Let's systematically construct the name of this complex substituent:

-

The chain attached to the primary ether oxygen has two carbons, so it is an "ethoxy" group.

-

The second carbon of this ethoxy chain is double-bonded to an oxygen, making it an "oxo" group at position 2.

-

Also at position 2 is another ethoxy group.

-

Therefore, the substituent is named (2-ethoxy-2-oxoethoxy) . The parentheses are used to avoid ambiguity when naming complex substituents.

The Final Assembly: Constructing the Full IUPAC Name

The final step involves assembling the names of the parent structure and the substituents in the correct order. The substituents are listed alphabetically, preceded by their numerical locants.

-

Parent Name: Methyl benzoate

-

Substituents:

-

4-nitro

-

3-(2-ethoxy-2-oxoethoxy)

-

-

Alphabetical Order of Substituents: "ethoxy" comes before "nitro".

Combining these elements gives the full IUPAC name:

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

This systematic name precisely describes the chemical structure, leaving no room for ambiguity.

Visualizing the Nomenclature: A Structural Breakdown

To further clarify the relationship between the different parts of the molecule and its IUPAC name, the following diagram illustrates the structural breakdown.

Caption: A diagram illustrating the hierarchical breakdown of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate for IUPAC naming.

Experimental Protocol: Systematic Application of IUPAC Nomenclature Rules

For any given complex molecule, the following step-by-step methodology can be applied to determine its IUPAC name:

-

Identify all functional groups present in the molecule.

-

Determine the principal functional group based on IUPAC priority rules. This group will define the suffix of the name.

-

Identify the parent chain or ring system that contains the principal functional group. This forms the base name.

-

Number the parent chain or ring system. Start numbering to give the principal functional group the lowest possible locant. If there is a choice, give the lowest possible locants to multiple bonds, and then to the substituents.

-

Identify and name all substituents. For complex substituents, name them as if they were parent chains themselves, and enclose the name in parentheses.

-

Alphabetize the substituents. Prefixes such as di-, tri-, etc., are not considered for alphabetization, but iso- and neo- are.

-

Assemble the full name. Write the name as a single word with the following format: (locants)-(substituent prefixes)-(parent name)(suffix).

This self-validating system ensures that for a given structure, only one correct IUPAC name is generated.

Conclusion

The IUPAC nomenclature for Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate serves as an excellent example of the systematic and logical approach required for naming complex organic molecules. By identifying the principal functional group, dissecting the substituents, and assembling the components in the correct order, a precise and universally understood name is derived. This methodical process is indispensable in the fields of chemical research and drug development, where clarity and accuracy in communication are of the utmost importance.

References

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Ethers. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. [Link]

-

jOeCHEM. (n.d.). IUPAC Functional Group Priority Naming Chart. [Link]

-

Leah4sci. (2016, April 3). IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. YouTube. [Link]

-

Unacademy. (n.d.). Nomenclature of Organic Compounds. [Link]

-

University of Calgary. (n.d.). Esters. [Link]

-

University of California, Davis. (2012, January). Intermediate IUPAC Nomenclature VII. [Link]

-

Vedantu. (n.d.). Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. worksheets.joechem.io [worksheets.joechem.io]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. brainkart.com [brainkart.com]

- 9. youtube.com [youtube.com]

The Strategic Utility of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic design and utilization of highly functionalized aromatic intermediates are paramount for the efficient construction of complex molecular architectures. Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of more intricate molecules. This technical guide provides an in-depth exploration of the synthesis, chemical character, and strategic applications of this valuable, albeit not widely documented, building block. For researchers, medicinal chemists, and professionals in drug development, understanding the potential of this intermediate opens new avenues for the synthesis of novel heterocyclic systems, pharmacologically active agents, and advanced materials.

The core utility of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate stems from the orthogonal reactivity of its key functional groups: a nitro group, a methyl ester, and an ethyl ester linked via an ether bond. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and provides a handle for further transformations, most notably its reduction to an amino group, a cornerstone in the synthesis of many nitrogen-containing heterocycles.[1] The two distinct ester functionalities present opportunities for selective hydrolysis or amidation, enabling differential elaboration of the molecular framework. This guide will illuminate a plausible and robust synthetic pathway to this intermediate and delve into its potential as a linchpin in multistep synthetic campaigns.

Proposed Synthetic Pathway: A Two-Step Approach to a Multifunctional Scaffold

While direct literature on the synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is scarce, a scientifically sound and efficient two-step synthetic route can be proposed based on well-established and analogous organic transformations. The strategy hinges on the initial synthesis of a key precursor, Methyl 3-hydroxy-4-nitrobenzoate, followed by a Williamson ether synthesis to introduce the (2-ethoxy-2-oxoethoxy) side chain.

Caption: Proposed two-step synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate.

Step 1: Synthesis of the Key Precursor, Methyl 3-hydroxy-4-nitrobenzoate

The initial and most critical step is the regioselective nitration of a suitable starting material to obtain Methyl 3-hydroxy-4-nitrobenzoate. A logical and commercially available starting material is Methyl 3-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. In this case, the directing effects of the two groups are cooperative, favoring nitration at the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent methyl ester, nitration is anticipated to occur predominantly at the position para to the hydroxyl group, which is also ortho to the ester, leading to the desired 3-hydroxy-4-nitro-substituted product. A similar regioselectivity is observed in the nitration of methyl 4-hydroxybenzoate to yield methyl 4-hydroxy-3-nitrobenzoate.[2]

Caption: Mechanism of the electrophilic aromatic nitration of Methyl 3-hydroxybenzoate.

Experimental Protocol: Nitration of Methyl 3-hydroxybenzoate

This protocol is adapted from established procedures for the nitration of substituted phenols.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-hydroxybenzoate | 152.15 | 15.2 g | 0.1 |

| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |

| Nitric Acid (conc.) | 63.01 | 10 mL | - |

| Ice | - | 200 g | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 15.2 g (0.1 mol) of Methyl 3-hydroxybenzoate to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of Methyl 3-hydroxybenzoate over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is then dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 3-hydroxy-4-nitrobenzoate.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Williamson Ether Synthesis to Introduce the (2-ethoxy-2-oxoethoxy) Side Chain

With the key precursor, Methyl 3-hydroxy-4-nitrobenzoate, in hand, the final step is the formation of the ether linkage via a Williamson ether synthesis.[3][4] This classic and reliable reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[5][6] In this case, ethyl chloroacetate is the ideal alkylating agent to introduce the desired (2-ethoxy-2-oxoethoxy) moiety. A mild base such as potassium carbonate is typically sufficient to deprotonate the phenol, and a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction.

Caption: Mechanism of the Williamson ether synthesis for the formation of the target molecule.

Experimental Protocol: Etherification of Methyl 3-hydroxy-4-nitrobenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-hydroxy-4-nitrobenzoate | 197.14 | 19.7 g | 0.1 |

| Ethyl Chloroacetate | 122.55 | 14.7 g (12.3 mL) | 0.12 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

| Sodium Iodide (catalytic) | 149.89 | 1.5 g | 0.01 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 19.7 g (0.1 mol) of Methyl 3-hydroxy-4-nitrobenzoate, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and a catalytic amount of sodium iodide (1.5 g, 0.01 mol).

-

Add 200 mL of anhydrous acetone to the flask.

-

With stirring, add 14.7 g (12.3 mL, 0.12 mol) of ethyl chloroacetate to the suspension.

-

Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate can be purified by column chromatography on silica gel or by recrystallization.

Structural Characterization

The successful synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate would be confirmed by a combination of standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group of the methyl ester, the ethoxy group of the ethyl ester (a triplet and a quartet), and the methylene protons of the ether linkage. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the unique carbon atoms in the molecule, including the two carbonyl carbons of the ester groups, the aromatic carbons (with chemical shifts influenced by the substituents), and the aliphatic carbons of the ether and ester side chains.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the carbonyl groups of the esters (around 1730-1750 cm⁻¹), and the C-O stretching of the ether linkage.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

Role in Organic Synthesis: A Gateway to Molecular Diversity

The strategic value of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate lies in the selective transformations of its functional groups.

Reduction of the Nitro Group

The most prominent and synthetically useful transformation of this intermediate is the reduction of the nitro group to an amine.[1] This can be achieved using a variety of reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron in acetic acid. The resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzoxazines, which are prevalent motifs in medicinal chemistry.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. Methyl 4-hydroxy-3-nitrobenzoate | 99-42-3 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Introduction: Strategic Importance of Aryl Ether Scaffolds

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is a versatile organic intermediate, embodying a nitroaromatic core functionalized with both an ester and an ether linkage. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The nitro group, for instance, can be readily reduced to an amine, opening pathways to a diverse range of derivatives such as amides, sulfonamides, and heterocycles.[1][2] The ester and ether functionalities provide points for further chemical modification, influencing the molecule's solubility, polarity, and steric profile.

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate via the Williamson ether synthesis. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is achieved through the Williamson ether synthesis, a robust and widely employed method for preparing ethers.[3][4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6]

The core of this reaction involves three key components:

-

The Nucleophile: The phenoxide ion of methyl 3-hydroxy-4-nitrobenzoate, generated in situ by deprotonation of the phenolic hydroxyl group with a suitable base.

-

The Electrophile: Ethyl bromoacetate, a primary alkyl halide, which is highly susceptible to backside attack by the nucleophile.[3][4]

-

The Base: A non-nucleophilic base is crucial for the deprotonation of the phenol without competing in the substitution reaction.

Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |

| Methyl 3-hydroxy-4-nitrobenzoate | C₈H₇NO₅ | 197.15 | 7450-89-7 | Harmful if swallowed, causes skin and eye irritation.[7] |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Lachrymator, toxic, corrosive. Handle in a fume hood. |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Irritant. Hygroscopic, keep container tightly closed. |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable liquid and vapor. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Non-hazardous. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |

Experimental Protocol

Step 1: In Situ Generation of the Phenoxide

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxy-4-nitrobenzoate (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the flask. The use of an excess of the base ensures complete deprotonation of the phenol.

-

Add acetone (a sufficient volume to dissolve the starting material upon heating) as the solvent. Acetone is a polar aprotic solvent that facilitates the SN2 reaction.

-

Stir the mixture at room temperature for 15-20 minutes.

Step 2: The SN2 Reaction

-

To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise using a dropping funnel. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up and Product Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium bromide and unreacted potassium carbonate).

-

Wash the solid residue with a small amount of acetone to recover any product that may have adhered to it.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine. The water wash removes any remaining inorganic impurities, and the brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate.

Step 4: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a solid product.[8] Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent can be performed.[8]

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy group, the methyl protons of the ethoxy group, the methylene protons of the ether linkage, and the methyl protons of the benzoate ester.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all the unique carbon atoms in the molecule, including the carbonyl carbons of the two ester groups, the aromatic carbons, and the aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester groups, the C-O stretching of the ether and ester linkages, and the N-O stretching of the nitro group.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the successful synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Incomplete deprotonation of the phenol. 2. Inactive ethyl bromoacetate. 3. Insufficient reaction time or temperature. | 1. Ensure the potassium carbonate is anhydrous and use a sufficient excess. 2. Use fresh or properly stored ethyl bromoacetate. 3. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |

| Presence of starting material in the final product | Incomplete reaction. | Increase the reaction time, temperature, or the amount of ethyl bromoacetate. |

| Formation of side products | 1. Hydrolysis of the ester groups. 2. Competing side reactions. | 1. Ensure all reagents and solvents are anhydrous. 2. Purify the crude product using column chromatography to separate the desired product from impurities. |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Ethyl bromoacetate is a lachrymator and should be handled with extreme care.

-

Acetone and ethyl acetate are highly flammable; avoid open flames and sparks.

References

- BenchChem. Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Technical Support Center. Accessed January 2024.

- Centers for Disease Control and Prevention.

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Accessed January 2024.

-

PubChem. Methyl 3-hydroxy-4-nitrobenzoate. Accessed January 2024. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 2024. [Link]

- MDPI.

- YouTube. Aromatic 3b.

- Organic Chemistry Portal.

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Accessed January 2024. [Link]

- ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Accessed January 2024.

- ResearchGate.

- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Accessed January 2024.

- Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Accessed January 2024.

- ResearchGate.

- Google Patents.

- Google Patents.

- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)

- ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Accessed January 2024.

-

Chem-Station. Williamson Ether Synthesis. Accessed January 2024. [Link]

- YouTube. Williamson Ether Synthesis Reaction Mechanism. Accessed January 2024.

- Chemspace. Methyl 3-(2-methoxy-2-oxoethyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Methyl 3-hydroxy-4-nitrobenzoate

An In-Depth Guide to the Synthesis and Application of Methyl 3-hydroxy-4-nitrobenzoate for Chemical Research and Drug Development

Methyl 3-hydroxy-4-nitrobenzoate is a pivotal intermediate in organic synthesis, valued for its trifunctional molecular architecture. The presence of a methyl ester, a phenolic hydroxyl group, and an aromatic nitro group on a single benzene ring offers chemists a versatile platform for constructing complex molecules. The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring for certain transformations, while each functional group provides a distinct handle for sequential chemical modifications. This compound serves as a critical building block in the synthesis of various high-value chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its strategic importance lies in its ability to be transformed into a variety of derivatives, most notably through the reduction of the nitro group to an amine or alkylation of the phenolic hydroxyl group.[2][3] This guide provides a comprehensive overview of its preparation, characterization, and key applications, designed for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Protocol: Fischer Esterification of 3-hydroxy-4-nitrobenzoic acid

The most direct and widely adopted method for preparing methyl 3-hydroxy-4-nitrobenzoate is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is efficient, scalable, and utilizes common laboratory reagents.

Rationale Behind the Protocol

Fischer esterification is an equilibrium-controlled process. The reaction is driven to completion by using one of the reactants, typically the alcohol (methanol in this case), in a large excess. The strong acid catalyst, concentrated sulfuric acid, serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the methanol. The subsequent workup procedure is designed to neutralize the acid catalyst and purify the product from unreacted starting materials and byproducts.

Visual Workflow of Synthesis and Key Transformations

Caption: Overall workflow from starting material to the target compound and its primary downstream derivatives.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 3-hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 1.88 g (10.3 mmol) | Starting Material |

| Methanol (HPLC-grade) | CH₄O | 32.04 | 60 mL | Reactant & Solvent |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 0.5 mL | Catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | q.s. for neutralization | Neutralizing Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | Drying Agent |

| Saturated Brine | NaCl(aq) | - | As needed for washing | Washing Agent |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.88 g (10.3 mmol) of 3-hydroxy-4-nitrobenzoic acid in 60 mL of methanol.[4]

-

Catalyst Addition: While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as it is an exothermic process.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Neutralization and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Carefully add solid sodium bicarbonate in small portions to neutralize the sulfuric acid catalyst until effervescence ceases. Remove the methanol under reduced pressure using a rotary evaporator.[4]

-

Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer five times with ethyl acetate to ensure complete recovery of the product.[4]

-

Washing and Drying: Combine all the organic layers and wash them twice with saturated brine. This step removes residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, methyl 3-hydroxy-4-nitrobenzoate, should be obtained as yellow crystals.[4]

Expected Yield: ~2.00 g (99%).[4]

Product Characterization and Validation

To confirm the identity and purity of the synthesized methyl 3-hydroxy-4-nitrobenzoate, a combination of spectroscopic and physical methods should be employed. The data below represents typical values reported in the literature.

| Analysis Method | Expected Result |

| Melting Point | 89.5-90.5 °C.[4] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 10.50 (s, 1H, -OH), 8.17 (d, J=8.8 Hz, 1H), 7.83 (d, J=1.7 Hz, 1H), 7.61 (dd, J=8.8, 1.7 Hz, 1H), 3.96 (s, 3H, -OCH₃).[4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 164.97 (C=O), 154.79, 138.10, 135.90, 125.41, 121.80, 120.73, 53.08 (-OCH₃).[4] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3310 (-OH stretch), 1720 (C=O stretch), 1521 & 1323 (NO₂ asymmetric and symmetric stretches).[4] |

| Mass Spectrometry (ESI-) | m/z = 196 [M-H]⁻.[4] |

Key Downstream Synthetic Applications

The utility of methyl 3-hydroxy-4-nitrobenzoate stems from the selective reactivity of its functional groups. Two of the most valuable transformations are detailed below.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including amide bond formation and diazotization reactions. This reduction yields methyl 4-amino-3-hydroxybenzoate, a valuable precursor for pharmaceuticals and other fine chemicals.

-

Methodology: Catalytic hydrogenation is a common and clean method for this reduction. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternative methods include the use of reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[3][5][6]

-

Significance: The resulting aminophenol derivative is a key structural motif in many biologically active molecules. The presence of the amine and hydroxyl groups allows for further diversification and construction of complex heterocyclic systems.

Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to form various ethers. This modification is often used to alter the solubility, lipophilicity, and metabolic stability of a molecule in drug design.

-

Methodology: The Williamson ether synthesis is a classic and effective method for this transformation. The phenolic proton is first removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., n-alkyl bromides) to form the desired ether.[2]

-

Significance: This reaction allows for the introduction of a wide variety of alkyl or aryl groups, providing a straightforward route to libraries of compounds for structure-activity relationship (SAR) studies. For example, 4-alkoxy-3-nitrobenzoic acids have been synthesized via this route.[2]

Safety and Handling

As a matter of best practice, all chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Methyl 3-hydroxy-4-nitrobenzoate: May cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[7]

-

3-hydroxy-4-nitrobenzoic acid (Starting Material): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Concentrated Sulfuric Acid (Catalyst): Highly corrosive and causes severe skin burns and eye damage. It is a strong oxidizing agent and reacts violently with water.

-

Methanol (Solvent): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate care.[10][11]

Conclusion

Methyl 3-hydroxy-4-nitrobenzoate is a high-value, versatile chemical intermediate. The Fischer esterification protocol detailed herein provides a reliable and high-yielding route to its synthesis. The strategic positioning of its three functional groups allows for selective and sequential modifications, making it an indispensable building block for researchers in drug discovery, materials science, and synthetic chemistry. The subsequent reduction and alkylation pathways underscore its utility in generating molecular diversity for a wide range of applications.

References

-

(PDF) Methyl 4-nitrobenzoate - ResearchGate. Available at: [Link]

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.

-

Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem. Available at: [Link]

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora. Available at: [Link]

-

Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

-

Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed. Available at: [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available at: [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]

-

methyl 4-hydroxy-3-nitrobenzoate - the NIST WebBook. Available at: [Link]

-

Supporting Information - CDC Stacks. Available at: [Link]

-

Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. Available at: [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. Available at: [Link]

-

Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% - Cole-Parmer. Available at: [Link]

-

Preparation of 3-Nitrobenzoic Acid - MSU chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 3-nitro-4-hydroxybenzoate | 99-42-3 [chemicalbook.com]

- 3. Methyl 4-hydroxy-3-nitrobenzoate | 99-42-3 | Benchchem [benchchem.com]

- 4. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 3-Hydroxy-4-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes & Protocols: Williamson Ether Synthesis for Aromatic Compounds

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, provides a robust and versatile method for the preparation of ethers.[1] While classically applied to the synthesis of aliphatic ethers via an SN2 mechanism, its application to the synthesis of aryl ethers—compounds of immense importance in pharmaceuticals, agrochemicals, and materials science—requires a nuanced understanding of aromatic reactivity.

This guide provides an in-depth exploration of the conditions and protocols for the successful synthesis of aromatic ethers. Unlike its aliphatic counterpart, the synthesis of aryl ethers does not proceed via a simple SN2 reaction, as nucleophilic attack on an sp2-hybridized carbon of an unactivated aromatic ring is energetically unfavorable.[2] Instead, the reaction typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. For unactivated aryl halides, transition-metal-catalyzed methods, such as the Ullmann condensation, are often required.[3][4]

This document will detail the mechanistic underpinnings of the SNAr reaction, provide a comprehensive overview of critical reaction parameters, offer detailed experimental protocols, and include a troubleshooting guide for common challenges encountered in the laboratory.

The Mechanism of Aromatic Williamson Ether Synthesis: SNAr

The synthesis of aryl ethers from an activated aryl halide and an alkoxide or phenoxide proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile (e.g., a phenoxide) on the carbon atom bearing the leaving group.[5] This attack is only feasible if the aromatic ring is electron-deficient. This deficiency is created by the presence of potent electron-withdrawing groups (EWGs), such as nitro (–NO2), cyano (–CN), or carbonyl (–C=O) groups, positioned ortho or para to the leaving group. These groups are essential for stabilizing the anionic intermediate that is formed.[5][6] This highly resonance-stabilized intermediate is known as a Meisenheimer complex .[5][6][7]

-

Elimination and Ring Re-aromatization : In the second, typically faster step, the leaving group (usually a halide) is expelled, and the aromaticity of the ring is restored, yielding the final aryl ether product.[6]

The rate-determining step is the formation of the Meisenheimer complex.[6] The stability of this intermediate is paramount; the more effectively the negative charge can be delocalized by the EWGs, the lower the activation energy and the faster the reaction.[6]

Caption: The SNAr mechanism for aryl ether synthesis.

Critical Parameters and Optimization

The success of an aromatic Williamson ether synthesis hinges on the careful selection and control of several key parameters.

The Aromatic Substrate

-

Leaving Group: The nature of the leaving group (X) is less critical than in SN2 reactions because C-X bond cleavage is not part of the rate-determining step. However, a highly electronegative leaving group can increase the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack. The typical reactivity order is F > Cl > Br > I. Fluorine, being the most electronegative, strongly activates the ring towards attack, often leading to the fastest reaction rates.

-

Activating Groups: The presence of at least one strong electron-withdrawing group (EWG) is crucial. These groups must be located at the ortho and/or para positions relative to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. Meta-positioned EWGs offer minimal stabilization and are generally ineffective at promoting the SNAr reaction.[6]

The Nucleophile (Phenoxide or Alkoxide)

The nucleophile is typically generated by deprotonating the corresponding phenol or alcohol with a suitable base.[1] Phenols are more acidic than alcohols, allowing for the use of milder bases. The alkoxide or phenoxide should be a potent nucleophile but not excessively sterically hindered, as this could slow the rate of attack.[8]

The Base

The choice of base is critical for efficiently generating the nucleophilic alkoxide or phenoxide in situ. The base's strength should be matched to the pKa of the alcohol or phenol.

| Base | Chemical Formula | Typical Use Case | Key Characteristics |

| Potassium Carbonate | K₂CO₃ | Most common for phenols. | Mild, inexpensive, and effective for deprotonating acidic phenols. Heterogeneous in many organic solvents. |

| Cesium Carbonate | Cs₂CO₃ | High-yield reactions, difficult substrates. | More soluble and basic than K₂CO₃, often leading to faster reactions and higher yields. More expensive. |

| Sodium Hydride | NaH | Alcohols and less acidic phenols. | A very strong, non-nucleophilic base. Reacts irreversibly to generate the alkoxide and H₂ gas. Requires anhydrous conditions.[1] |

| Potassium tert-Butoxide | Kt-BuO | When a strong, soluble base is needed. | A strong, sterically hindered base. Soluble in many organic solvents. Can promote elimination side reactions with certain substrates.[1] |

| Sodium/Potassium Hydroxide | NaOH / KOH | Industrial processes, aqueous conditions. | Strong, inexpensive bases. Often used in aqueous or phase-transfer catalysis conditions.[3][9] |

The Solvent

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are the preferred choice for SNAr reactions.[3][9] These solvents can effectively solvate the metal cation of the alkoxide/phenoxide salt, but they do not strongly solvate the anionic nucleophile through hydrogen bonding.[10][11][12] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction.[11]

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Notes |

| N,N-Dimethylformamide | DMF | 153 | 37 | Excellent solvating properties, high boiling point. Common choice.[9] |

| Dimethyl Sulfoxide | DMSO | 189 | 47 | Highly polar, excellent for dissolving salts. Can be difficult to remove completely.[13][14] |

| Acetonitrile | ACN or MeCN | 82 | 37 | Lower boiling point, easier to remove post-reaction.[9] |

| Acetone | - | 56 | 21 | Lower boiling point, less polar than DMF or DMSO, but effective for many reactions.[10] |

Temperature and Catalysis

-

Temperature: Reaction temperatures typically range from ambient to elevated (50–150 °C), depending on the reactivity of the substrates.[9][15] Reactions with highly activated aryl fluorides may proceed at room temperature, while less reactive aryl chlorides or bromides often require heating to achieve a reasonable rate.

-

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed.[9] The catalyst transports the nucleophile from the aqueous phase to the organic phase where the aryl halide resides, facilitating the reaction.[16]

-

Copper Catalysis (Ullmann Condensation): For unactivated aryl halides, the classic Williamson ether synthesis fails. In these cases, a copper-catalyzed Ullmann condensation is the method of choice.[3][4] This reaction typically requires a copper(I) salt (e.g., CuI, CuBr) and proceeds at high temperatures.[17]

Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol details the synthesis of 4-nitrophenyl phenyl ether from 1-chloro-4-nitrobenzene and phenol, a classic example of an SNAr reaction.

Reaction Scheme: (Phenol) + (1-Chloro-4-nitrobenzene) --[K₂CO₃, DMF]--> 4-Nitrophenyl Phenyl Ether

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 1.58 g | 10.0 mmol |

| Phenol | C₆H₅OH | 94.11 | 1.04 g | 11.0 mmol |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 mmol |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - |

| 2 M Sodium Hydroxide | NaOH | 40.00 | ~60 mL | - |

| Brine (sat. NaCl) | NaCl | 58.44 | ~20 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene (1.58 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heating: Place the flask in a pre-heated oil bath at 120 °C. Stir the mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. Spot for the disappearance of the 1-chloro-4-nitrobenzene starting material.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

-

Work-up - Washing:

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer with 2 M NaOH (3 x 20 mL) to remove any unreacted phenol.

-

Wash the organic layer with brine (1 x 20 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Decant or filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is a yellow solid. Recrystallize the solid from a minimal amount of hot methanol or ethanol to yield pure 4-nitrophenyl phenyl ether as pale yellow crystals.[18]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected yield is typically in the range of 80-95%.[19]

-

Workflow and Troubleshooting

Caption: Experimental workflow for aryl ether synthesis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Insufficiently activated aryl halide. 2. Base is not strong enough. 3. Temperature is too low. 4. Reagents are wet (especially if using NaH). | 1. Ensure EWG is ortho/para. Use a more reactive halide (Ar-F). 2. Switch to a stronger base (e.g., NaH, Cs₂CO₃). 3. Increase reaction temperature. 4. Use anhydrous solvents and reagents. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Side reactions (e.g., C-alkylation). | 1. Increase reaction time or temperature. 2. Perform additional extractions. Ensure pH is basic during NaOH wash to remove all phenol. 3. Use a more polar aprotic solvent; Cs₂CO₃ can sometimes favor O-alkylation. |

| Dark-colored Product | 1. Reaction run at too high a temperature. 2. Presence of impurities. 3. Air oxidation of phenoxide. | 1. Reduce reaction temperature. 2. Ensure thorough purification (recrystallization, column chromatography). 3. Run the reaction under an inert atmosphere (N₂ or Ar). |

| Side Product Formation | 1. Competing C-alkylation of the phenoxide. 2. Hydrolysis of the aryl halide (if water is present). | 1. Change the solvent or the counter-ion (e.g., use Cs₂CO₃). 2. Ensure anhydrous conditions. |

References

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2023-01-23). Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2020-05-30). 15.3: The Williamson Ether Synthesis. [Link]

-

Oreate AI Blog. (2026-01-08). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

ChemHelp ASAP. (2019-10-15). Williamson ether synthesis [Video]. YouTube. [Link]

-

Williamson Ether Synthesis [Video]. (2020-10-20). YouTube. [Link]

-

Master Organic Chemistry. (2015-06-12). Intramolecular Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

-

Chemistry LibreTexts. (2021-12-15). 7.5: SN1 vs SN2. [Link]

-

ACS Publications. (2015-09-17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

-

ResearchGate. (2025-08-05). The Ullmann Ether Condensation. [Link]

-

Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Organic Syntheses Procedure. p-NITRODIPHENYL ETHER. [Link]

-

Wordpress. (2008). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

-

Leah4sci. (2016-11-07). Why Polar Aprotic Solvents for SN2 Substitution [Video]. YouTube. [Link]

- Google Patents. (US5399773A).

-

Reddit. (2015-12-08). Why do polar, aprotic solvents favour SN2 pathways over SN1? [Link]

-

brainly.com. (2020-01-14). [FREE] Outline a reasonable synthesis of 4-nitrophenyl phenyl ether from chlorobenzene and phenol. [Link]

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]

-

ChemBK. 4-Nitrophenyl phenyl ether. [Link]

-

Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Oreate AI Blog. (2026-01-08). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. byjus.com [byjus.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chembk.com [chembk.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity Isolation of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate via Automated Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of automated flash column chromatography with a silica-based stationary phase. We will explore the rationale behind solvent system selection, the transition from Thin-Layer Chromatography (TLC) method development to preparative scale purification, and provide a step-by-step guide to achieving high purity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require an efficient and reliable purification strategy for polar nitroaromatic compounds.

Introduction: The Rationale for Chromatographic Purification

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is a moderately polar molecule due to the presence of a nitro group and two ester functionalities. These structural features make it amenable to purification by normal-phase chromatography. Following its synthesis, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, by-products, and other impurities. Column chromatography is the preferred method for isolating the target compound in high purity, which is a critical requirement for its use in subsequent synthetic steps in drug development.

The choice of silica gel as the stationary phase is predicated on its polar nature, which allows for effective separation of compounds based on their differential polarity.[1] More polar compounds will have a stronger interaction with the silica and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. The selection of an appropriate mobile phase is therefore crucial for achieving optimal separation.

Materials and Apparatus

Chemicals and Reagents

| Substance | Grade | Supplier | Notes |

| Crude Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | Synthesis Grade | In-house or Commercial | --- |

| Silica Gel | 40-63 µm particle size | Standard Supplier | For flash chromatography |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | Mobile Phase Component |

| Hexane | HPLC Grade | Standard Supplier | Mobile Phase Component |

| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For sample loading |

| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring and method development |

Apparatus

| Equipment | Specification | Supplier |

| Automated Flash Chromatography System | --- | e.g., Biotage, Teledyne ISCO |

| Pre-packed Silica Column | --- | Sized according to sample mass |

| TLC Developing Chamber | --- | Standard laboratory equipment |

| UV Lamp | 254 nm and 366 nm | Standard laboratory equipment |

| Rotary Evaporator | --- | Standard laboratory equipment |

| Glassware | --- | Standard laboratory flasks, beakers, etc. |

Experimental Protocols

Safety Precautions

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

-

Solvent Hazards: Ethyl acetate, hexane, and dichloromethane are flammable and volatile. Avoid ignition sources and ensure proper ventilation.

Thin-Layer Chromatography (TLC) for Method Development

The initial and most critical step in developing a successful column chromatography protocol is the selection of an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.25 and 0.4.

Protocol:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity.

-

Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm.

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)

-

Optimization: Adjust the ratio of ethyl acetate to hexane until the target compound's spot is well-separated from others and has an Rf value in the desired range. A common starting point for polar compounds is a 10-50% mixture of ethyl acetate in hexane.[4]

Caption: Workflow for TLC Method Development.

Column Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system. The principles can be adapted for manual column chromatography.

1. Column Selection and Equilibration:

-

Based on the amount of crude material to be purified, select an appropriately sized pre-packed silica column. A general rule of thumb is a sample-to-silica weight ratio of 1:20 to 1:100, depending on the difficulty of the separation.

-

Install the column on the automated system and equilibrate it with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) for at least 5 column volumes.

2. Sample Preparation and Loading:

-

Dissolve the crude Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate in a minimal amount of dichloromethane.

-

Adsorb the dissolved sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure using a rotary evaporator. This "dry loading" technique often results in better peak shapes and resolution.

-

Load the silica-adsorbed sample into an empty solid-phase sample loading cartridge compatible with the automated system.

3. Elution Method: Isocratic vs. Gradient

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the separation complexity observed on the TLC plate.

-

Isocratic Elution: If the TLC shows good separation between the target compound and all major impurities with a single solvent system, an isocratic elution can be used. This method is simpler and uses less solvent.[5]

-

Gradient Elution: If the crude mixture contains compounds with a wide range of polarities, a gradient elution is more effective.[6] This involves starting with a low polarity mobile phase and gradually increasing its polarity over the course of the run. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, often resulting in sharper peaks and better resolution.[5]

Recommended Gradient Profile:

A typical linear gradient for this type of compound would be:

| Time (min) | % Ethyl Acetate in Hexane |

| 0-2 | 10 |

| 2-15 | 10 → 50 |

| 15-20 | 50 |

4. Fraction Collection and Analysis:

-

The automated system will collect fractions based on the UV chromatogram.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate.

Caption: Automated Flash Column Chromatography Workflow.

Results and Discussion

The expected outcome of this protocol is the isolation of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate with a purity of >98%, as determined by analytical techniques such as HPLC and NMR. The compound is expected to be a solid at room temperature.[3]

Troubleshooting:

-

Poor Separation: If the separation is not adequate, consider using a shallower gradient or a different solvent system. Exploring solvent systems from different selectivity classes can sometimes improve resolution.

-

Product Co-elution: If the product co-elutes with an impurity, re-evaluate the TLC method development. A different solvent system or a different stationary phase (e.g., alumina) might be necessary.

-

Broad Peaks: Broad peaks can be a result of overloading the column or using a suboptimal sample loading technique. Ensure the sample is loaded in a concentrated band.

Conclusion

This application note provides a robust and reproducible method for the purification of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate using automated flash column chromatography. The key to a successful purification lies in the careful development of the separation method using TLC, followed by the appropriate selection of column size and elution conditions. This protocol serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling the efficient production of high-purity intermediates for drug discovery and development.

References

-

Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

-

Home Sunshine Pharma. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7. Retrieved from [Link]

-

PubChem. Ethyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

-

Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

-

Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

-

Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

-

PubChem. Methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

-

Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE | 334952-07-7 [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. Ethyl 3-methoxy-4-nitrobenzoate | C10H11NO5 | CID 12621601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-nitrobenzoate = 99.0 GC 619-50-1 [sigmaaldrich.com]

Standard experimental procedure for nitration of methyl benzoate derivatives

Executive Summary

This application note details the standard operating procedure (SOP) for the regioselective nitration of methyl benzoate to synthesize methyl 3-nitrobenzoate. This reaction serves as a fundamental prototype for the nitration of deactivated aromatic esters—a critical transformation in the synthesis of local anesthetics (e.g., benzocaine analogs) and anti-arrhythmic agents.

The protocol emphasizes strict temperature control to mitigate the risks of dinitration and ester hydrolysis. By utilizing a mixed-acid system (sulfuric/nitric), we achieve high yields of the meta-substituted product through Electrophilic Aromatic Substitution (EAS).

Mechanistic Principles

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1] The carbomethoxy group (

Reaction Pathway

The active electrophile, the nitronium ion (

Figure 1: Mechanistic pathway showing in situ generation of the nitronium ion and subsequent meta-attack on the deactivated aromatic ring.

Critical Safety Parameters

Warning: This procedure involves highly corrosive acids and exothermic processes.[2]

-

Exotherm Management: The mixing of concentrated

and -

Runaway Risk: Temperatures exceeding 20°C significantly increase the rate of dinitration and ester hydrolysis (cleaving the methyl group to form 3-nitrobenzoic acid).

-

PPE: Butyl rubber or heavy nitrile gloves, lab coat, and full face shield are mandatory.

Standard Experimental Protocol

Reagents & Equipment[2][3][4][5]

-

Substrate: Methyl Benzoate (Reagent Grade, >99%)

-

Acids: Conc. Sulfuric Acid (

, 98%), Conc. Nitric Acid ( -

Solvent: Methanol (for recrystallization)

-

Equipment: 125 mL Erlenmeyer flask, ice-salt bath, addition funnel (or calibrated pipette), thermometer, magnetic stirrer.

Step-by-Step Methodology

Step 1: Substrate Preparation

-

Place a 125 mL Erlenmeyer flask containing a magnetic stir bar into an ice-water bath (approx. 0–4°C).

-

Add 12 mL of concentrated sulfuric acid .

-

Cool the acid to 0°C.

-

Add 6.1 g (approx. 0.045 mol) of methyl benzoate .[1]

-

Note: The mixture may turn slightly yellow. Ensure the temperature remains <10°C during addition.

-

Step 2: Preparation of Nitrating Agent

-

In a separate small vessel, pre-mix 4 mL of conc.

and 4 mL of conc.[2][5] -

Cool this mixture in the ice bath.

-

Causality: Pre-mixing and cooling prevents localized hot spots when added to the substrate, ensuring a controlled reaction rate.

-

Step 3: Controlled Addition (The Critical Phase)

-

Using a dropping pipette or addition funnel, add the acid mixture to the methyl benzoate solution dropwise .[6]

-

Monitor Temperature: Maintain internal temperature between 5°C and 15°C .

-

If Temp > 15°C: Stop addition immediately and allow the system to cool.

-

-

Once addition is complete, allow the mixture to stand at room temperature for 15 minutes.

Step 4: Quenching and Isolation

-

Pour the reaction mixture over 50 g of crushed ice in a 250 mL beaker while stirring manually.

-

Observation: The product will precipitate as a solid (often white or pale yellow lumps).

-

-

Allow the ice to melt completely.

-

Filter the solid using vacuum filtration (Buchner funnel).

-

Wash the filter cake with

mL of ice-cold water and

Purification & Characterization Workflow

The crude product often contains trace ortho-isomers or benzoic acid byproducts. Recrystallization is required for pharmaceutical-grade purity.

Figure 2: Purification workflow utilizing recrystallization from methanol to isolate high-purity methyl 3-nitrobenzoate.

Physical Properties & Validation Data

| Parameter | Specification | Notes |

| Appearance | Off-white / Cream crystalline solid | Yellowing indicates acid impurities. |

| Melting Point | 78–80°C | Sharp range indicates high purity. |

| Yield | 75–85% | Theoretical yield based on 6.1g start is ~8.1g. |

| Solubility | Soluble in hot methanol/ethanol | Insoluble in cold water. |

| IR Spectrum | C=O stretch: ~1720 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oily Product | Reaction temp too high (>20°C) or insufficient cooling during quench. | Ensure reaction stays <15°C. Cool oil in ice bath and scratch glass to induce crystallization. |

| Low Yield | Hydrolysis of ester group. | Acid concentration too low or temp too high. Use conc. acids and keep dry.[2][5][7][8] |

| MP < 74°C | Presence of ortho isomer or dinitration. | Recrystallize again using minimum hot methanol. |

References

-

Organic Syntheses. "Methyl m-nitrobenzoate." Org.[5][8] Synth.1922 , 2, 43. Link

-

PubChem. "Methyl 3-nitrobenzoate Compound Summary." National Library of Medicine. Link

-

Royal Society of Chemistry. "Nitration of methyl benzoate." RSC Education.[2] Link

-

Master Organic Chemistry. "Nitration of Aromatic Compounds." Link

Sources

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. webassign.net [webassign.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Identifying side products in the synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you identify and resolve issues related to side product formation.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate to form a phenoxide, which then acts as a nucleophile, attacking an ethyl haloacetate (such as ethyl bromoacetate or ethyl chloroacetate) to form the desired ether linkage.

While this is a robust and widely used reaction, the nature of the starting materials and reaction conditions can lead to the formation of several side products. Understanding these potential pitfalls is key to a successful synthesis.

Reaction Workflow

Caption: General workflow for the synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate via Williamson ether synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a spot with a similar Rf to my starting material, even after a long reaction time. What could this be?

A1: This is a common observation and can be attributed to several factors:

-

Incomplete Reaction: The most straightforward explanation is that the reaction has not gone to completion. The unreacted starting material, methyl 3-hydroxy-4-nitrobenzoate, is a polar compound and will appear on the TLC plate.

-

Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenol. If the base is too weak or used in an insufficient amount, the starting material will not be fully converted to the reactive phenoxide, leading to an incomplete reaction.

-